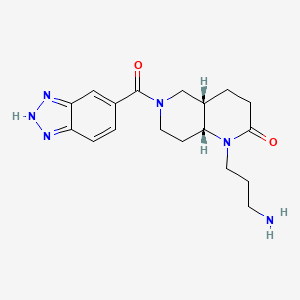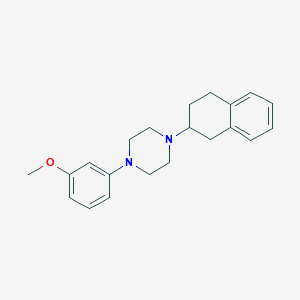![molecular formula C16H21ClFN3O B5318032 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide, commonly referred to as CP-945,598, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes, including appetite, pain perception, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, pain, and addiction.
Mechanism of Action
CP-945,598 is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain perception, and mood. By blocking the CB1 receptor, CP-945,598 reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
CP-945,598 has been shown to reduce food intake and body weight in animal models, suggesting its potential use as an anti-obesity agent. It has also been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain reliever. In addition, CP-945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting its potential use as an anti-addiction agent.
Advantages and Limitations for Lab Experiments
One advantage of CP-945,598 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the CB1 receptor in the central nervous system. One limitation of CP-945,598 is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several potential future directions for the research on CP-945,598. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, pain, and addiction. Another direction is the investigation of the potential use of CP-945,598 in combination with other drugs for the treatment of these conditions. Additionally, further research is needed to elucidate the long-term effects and safety of CP-945,598 in animal models and humans.
Synthesis Methods
CP-945,598 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-fluorobenzylamine with N-cyclopropylacetyl chloride, followed by the addition of piperazine. The final product is obtained through purification and isolation using various techniques, such as chromatography and recrystallization.
Scientific Research Applications
CP-945,598 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, CP-945,598 has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. In the field of pain, CP-945,598 has been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain reliever. In the field of addiction, CP-945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, making it a potential candidate for the treatment of addiction.
properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O/c17-15-9-13(18)2-1-12(15)10-20-5-7-21(8-6-20)11-16(22)19-14-3-4-14/h1-2,9,14H,3-8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLHOPDVFSZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)
![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)


![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)